

Spectroscopic Confirmation of Triethylamine Hydrobromide Formation: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylamine hydrobromide*

Cat. No.: *B1225073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the confirmation of **triethylamine hydrobromide** formation, a common salt resulting from the neutralization of triethylamine with hydrobromic acid or as a byproduct in various organic syntheses. We present key experimental data, detailed protocols, and a visual workflow to aid in the unambiguous identification of this product.

Spectroscopic Data Summary

The formation of **triethylamine hydrobromide** from triethylamine results in distinct changes in their respective spectroscopic signatures. The protonation of the nitrogen atom in triethylamine to form the triethylammonium cation is the key event that is readily observed. Below is a summary of the expected spectroscopic data for both the starting material and the product.

Spectroscopic Technique	Triethylamine (Starting Material)	Triethylamine Hydrobromide (Product)	Key Observations for Product Confirmation
Infrared (IR) Spectroscopy	C-H stretching: ~2800-3000 cm ⁻¹ C-N stretching: ~1000-1200 cm ⁻¹	N ⁺ -H stretching: Broad band at ~2400-2700 cm ⁻¹ C-H stretching: ~2800-3000 cm ⁻¹ C-N stretching: ~1000-1200 cm ⁻¹	Appearance of a broad and strong N ⁺ -H stretching band, which is absent in the starting material. This is a definitive indicator of salt formation.[1]
¹ H NMR Spectroscopy (in D ₂ O)	Quartet (~2.5 ppm, -CH ₂ -)Triplet (~1.0 ppm, -CH ₃)	Quartet (~3.1 ppm, -CH ₂ -)[1]Triplet (~1.2 ppm, -CH ₃)[1]	Downfield shift of both the quartet and triplet signals upon protonation of the nitrogen atom, indicating a change in the electronic environment.
¹³ C NMR Spectroscopy	-CH ₂ - signal-CH ₃ signal	-CH ₂ - signal-CH ₃ signal	Chemical shifts of the carbon atoms in the ethyl groups will be influenced by the protonation state of the nitrogen.[1]
Mass Spectrometry (ESI-MS, Positive Mode)	M+H ⁺ peak at m/z 102.13	Prominent peak for the triethylammonium cation ([Et ₃ NH] ⁺) at m/z 102.13[1]	Both the free base and the salt will show the same cation in positive ion mode ESI-MS. However, in conjunction with other techniques, it confirms the cationic part of the salt.

Mass Spectrometry (GC-MS)	Molecular ion peak (M^+) at m/z 101.12 Major fragment at m/z 86 (loss of a methyl group)[1]	Direct analysis is challenging due to the non-volatile nature of the salt. Thermal decomposition in the GC inlet may yield triethylamine, showing the same spectrum as the free base.[1]	GC-MS is not ideal for direct confirmation of the salt but can identify the parent amine if the salt decomposes.
---------------------------	---	--	--

Experimental Protocols

General Synthesis of Triethylamine Hydrobromide

This protocol describes a straightforward acid-base neutralization reaction to produce **triethylamine hydrobromide**.

Materials:

- Triethylamine
- Hydrobromic acid (HBr), aqueous solution (e.g., 48%)
- Anhydrous acetone[1]
- Ice bath
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper

Procedure:

- In a flask, dissolve a known amount of triethylamine in anhydrous acetone.
- Cool the flask in an ice bath with continuous stirring.

- Slowly add an equimolar amount of hydrobromic acid dropwise to the cooled triethylamine solution.
- A white precipitate of **triethylamine hydrobromide** will form.
- Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the precipitate with a small amount of cold, anhydrous acetone to remove any unreacted starting materials.
- Dry the product under vacuum to obtain pure **triethylamine hydrobromide**.

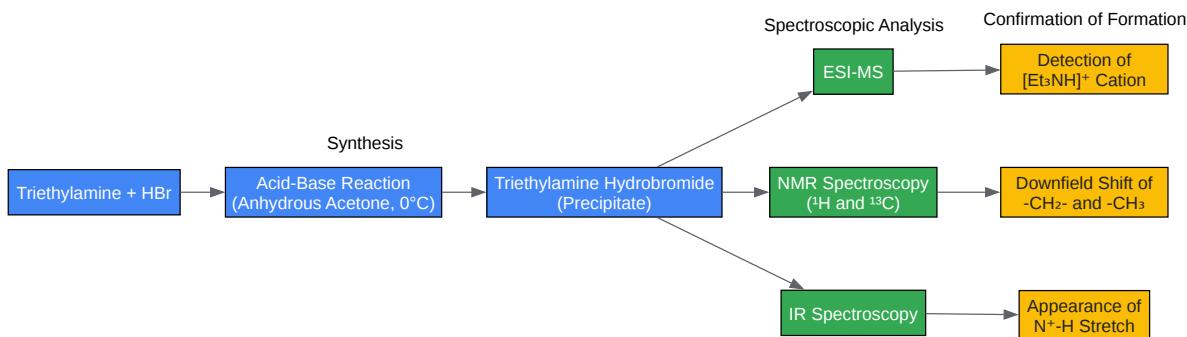
Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Prepare a KBr pellet of the dried **triethylamine hydrobromide** or acquire the spectrum using an ATR-FTIR spectrometer.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Compare the obtained spectrum with that of the starting triethylamine, looking for the characteristic broad N^+-H stretching band between 2400-2700 cm^{-1} .[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of the product in a suitable deuterated solvent, such as D_2O .[\[1\]](#)
- Acquire ^1H and ^{13}C NMR spectra.
- Analyze the chemical shifts, multiplicities, and integrations of the signals and compare them to the spectrum of triethylamine to confirm the downfield shift upon salt formation.[\[1\]](#)


Mass Spectrometry (ESI-MS):

- Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water).

- Infuse the solution into the ESI-MS instrument.
- Acquire the mass spectrum in positive ion mode.
- Confirm the presence of the triethylammonium cation at m/z 102.13.[\[1\]](#)

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of **triethylamine hydrobromide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic confirmation of **triethylamine hydrobromide**.

Alternative Considerations

In reaction mixtures where triethylamine is used as a base to scavenge HBr, direct analysis of the crude product mixture by the techniques described above can confirm the in-situ formation

of **triethylamine hydrobromide**. For instance, in the synthesis of phenylboronic acid esters where triethylamine is used, the salt can be identified as a byproduct.[\[2\]](#)

It is important to note that while ESI-MS will show the triethylammonium cation for both the free base and the salt, the combination with IR and NMR spectroscopy provides unequivocal evidence of the salt's formation.[\[3\]](#) The absence of the N⁺-H stretch in the IR spectrum and the upfield chemical shifts in the NMR spectrum would indicate the presence of the unreacted free base, triethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triethylamine hydrobromide | 636-70-4 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. reddit.com [reddit.com]
- To cite this document: BenchChem. [Spectroscopic Confirmation of Triethylamine Hydrobromide Formation: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1225073#spectroscopic-analysis-to-confirmed-product-formation-with-triethylamine-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com